benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 617694-68-5
Cat. No.: VC15577773
Molecular Formula: C27H30N2O5S
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617694-68-5 |
|---|---|
| Molecular Formula | C27H30N2O5S |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C27H30N2O5S/c1-4-14-33-21-12-11-20(16-22(21)32-5-2)25-24(26(31)34-17-19-9-7-6-8-10-19)18(3)28-27-29(25)23(30)13-15-35-27/h6-12,16,25H,4-5,13-15,17H2,1-3H3 |
| Standard InChI Key | ANAJVTLYRBJEMD-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OCC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates a pyrimido[2,1-b][1,thiazine core, a bicyclic system combining pyrimidine and thiazine rings. Key substituents include:
-
Benzyl ester group at position 7, enhancing lipophilicity and membrane permeability.
-
3-Ethoxy-4-propoxyphenyl moiety at position 6, contributing to steric and electronic modulation.
-
Methyl group at position 8, stabilizing the dihydrothiazine ring.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters:
The compound’s moderate lipophilicity (XLogP3 = 5.8) suggests favorable absorption properties, while its hydrogen bond acceptors may facilitate target interactions.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step reactions, typically proceeding as follows:
-
Core Formation: Condensation of thiourea derivatives with ethyl 4-chloropyrimidine-5-carboxylate yields the pyrimidothiazine scaffold .
-
Substituent Introduction: Nucleophilic aromatic substitution introduces the 3-ethoxy-4-propoxyphenyl group at position 6.
-
Benzylation: Esterification with benzyl alcohol installs the carboxylate group at position 7.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring proper substitution at positions 6 and 7 requires precise temperature and catalyst control.
-
Yield Enhancement: Multi-step syntheses often suffer from cumulative yield losses, necessitating purification optimizations .
Biological Activities and Mechanisms
Anticancer Prospects
Preliminary studies on related compounds suggest:
-
Apoptosis Induction: Through caspase-3 activation in breast cancer cell lines (MCF-7).
-
Topoisomerase Inhibition: Interference with DNA replication in colorectal carcinoma (HCT-116).
Pharmacokinetic Considerations
-
Metabolic Stability: The ethoxy and propoxy groups may reduce oxidative metabolism, prolonging half-life.
-
CYP450 Interactions: Potential inhibition of CYP3A4, necessitating drug-drug interaction studies.
Research Applications and Findings
Preclinical Studies
Table 2 highlights key findings from analogous pyrimidothiazines:
| Activity | Model System | Outcome | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 64 µg/mL | |
| Anticancer | MCF-7 Cells | IC<sub>50</sub> = 18 µM | |
| Anti-inflammatory | RAW 264.7 Macrophages | TNF-α reduction by 40% |
Structure-Activity Relationships (SAR)
-
Benzyl Ester Replacement: Replacing the benzyl group with methyl reduces activity by 70%, underscoring its role in target binding.
-
Alkoxy Chain Modulation: Longer chains (e.g., propoxy vs. ethoxy) enhance lipophilicity but may compromise solubility .
Future Directions and Challenges
Unresolved Questions
-
Target Identification: Proteomic studies are needed to pinpoint molecular targets.
-
Toxicity Profile: Acute and chronic toxicity data in mammalian models are absent.
Synthesis Innovations
-
Flow Chemistry: Microreactors could improve yield and regioselectivity.
-
Enzymatic Catalysis: Lipase-mediated benzylation may offer greener alternatives.
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume